ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. Key structural elements include:
- 4-Methyl group: Enhances lipophilicity and steric bulk.
- Thioether-acetamido-ethyl ester side chain: Combines sulfur-based flexibility with ester functionality, possibly acting as a prodrug moiety.
This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous pyrazolo-pyridazine derivatives in and . For example, thioether formation via reaction of a pyrazolo[3,4-d]pyridazinone thiolate with α-haloacetamides (e.g., ethyl bromoacetate) is a plausible route .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-4-28-17(26)10-20-16(25)11-29-19-18-13(12(2)22-23-19)9-21-24(18)14-7-5-6-8-15(14)27-3/h5-9H,4,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUTTXFMAGYKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 2-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions such as Suzuki-Miyaura coupling.
Thioether Formation: The thiol group is introduced via nucleophilic substitution, where a suitable thiol reacts with a halogenated precursor.
Acetamido Group Addition: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional group reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, compounds with a pyrazolo[3,4-d]pyridazine core have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate could be investigated for similar activities.
Medicine
In medicine, this compound might be explored for its pharmacological properties, including potential therapeutic effects against various diseases. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazolo[3,4-d]pyridazine core could bind to active sites or allosteric sites, altering the function of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and bioactivity (where inferred). Below is a detailed analysis:
Pyrazolo-Pyridazine/Pyrimidine Derivatives
Key Observations :
- Core Flexibility: Pyrazolo[3,4-d]pyridazine (target) vs.
- Substituent Impact : The 2-methoxyphenyl group in the target compound may improve binding affinity through steric and electronic effects compared to halophenyl groups (), which prioritize electronic modulation.
- Side Chain Utility : The thioacetamido-ethyl ester in the target compound contrasts with ketone-containing analogs (), balancing lipophilicity and hydrolytic stability.
Pyrazolo-Pyrazine and Pyrido-Pyrimidinone Derivatives (Patent Compounds)
Key Observations :
- Fluorinated Moieties : The 2-fluoroethyl group in ’s compound increases metabolic resistance compared to the target compound’s methoxy group, which may degrade via demethylation.
- Rigidity vs. Flexibility : Patent compounds (–5) prioritize rigid fused-ring systems for target selectivity, whereas the target compound’s pyridazine core allows conformational adaptability.
Research Findings and Inferred Bioactivity
- Kinase Inhibition : Pyrazolo-pyridazine/pyrimidine cores are common in kinase inhibitors (e.g., JAK/STAT inhibitors) . The thioether linkage may mimic ATP’s adenine binding.
- Anticancer Activity : Fluorinated piperazinyl groups in ’s compounds are linked to DNA intercalation or topoisomerase inhibition .
- Prodrug Potential: The ethyl ester in the target compound could hydrolyze in vivo to a carboxylic acid, enhancing solubility and tissue penetration .
Biological Activity
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazine derivatives. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : Ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate
- Molecular Formula : C19H21N5O4S
- Molecular Weight : 415.47 g/mol
- CAS Number : 1172493-14-9
The synthesis of this compound typically involves multi-step reactions. Key steps include the formation of the pyrazolo[3,4-d]pyridazine core and subsequent functionalization to introduce the thioacetamido and ethyl acetate moieties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[3,4-d]pyridazine can act as inhibitors of specific kinases involved in cancer pathways, particularly fibroblast growth factor receptors (FGFRs) which are critical in tumor proliferation and survival .
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain pyrazolo[3,4-d]pyridazinone derivatives inhibited the proliferation of cancer cells associated with FGFR dysregulation .
Inhibition Studies
In vitro assays have indicated that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. A notable example includes compound 10h , which displayed an impressive tumor growth inhibition (TGI = 91.6%) in xenograft models at a dosage of 50 mg/kg .
Antiviral Properties
Additionally, some pyrazolo[3,4-d]pyridazine derivatives have been evaluated for antiviral activity. A study focused on Zika virus inhibitors highlighted the potential of these compounds to disrupt viral replication processes .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 10h | Antitumor | 0.5 | |
| ZIKV Inhibitor | Antiviral | 0.20 | |
| Pyridopyridazine Derivative | Antibacterial | Variable |
Case Study 1: Antitumor Efficacy
In a controlled study involving various pyrazolo[3,4-d]pyridazine derivatives, researchers synthesized a series of compounds and evaluated their effects on FGFR signaling pathways. The results indicated that specific structural modifications significantly enhanced their inhibitory effects on cancer cell lines .
Case Study 2: Antiviral Activity
Another investigation assessed the antiviral potential of several pyrazolo derivatives against Zika virus strains. The study concluded that certain substitutions on the pyrazolo ring could increase antiviral efficacy significantly .
Q & A
Q. Key Reagents :
- Sodium methoxide (for thiol activation)
- Pd/C (for reductions)
- m-Chloroperbenzoic acid (for oxidation of intermediates) .
Advanced: How can reaction yields be optimized for the thioacetylation step?
- Temperature Control : Maintain 0–5°C during thiol coupling to minimize disulfide byproducts .
- Solvent Selection : Use anhydrous DMF or THF to enhance nucleophilicity of the sulfur atom .
- Catalysts : Add catalytic iodine (1–2 mol%) to accelerate thioether formation .
- Monitoring : Track progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or LC-MS to detect intermediates .
Data Contradiction Note : Conflicting reports on optimal solvent polarity (DMF vs. methanol) may arise from differences in starting material solubility. Pre-solubilize reactants in minimal DMF before dilution .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), pyridazine protons (δ 7.5–8.5 ppm), and acetamido methyl groups (δ 2.1–2.3 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and aromatic carbons .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and detect trace impurities .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ and fragmentation patterns .
Advanced: How to address discrepancies in reported bioactivity data for pyrazolo-pyridazine derivatives?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., kinase selectivity panels) can alter IC50 values. Standardize assays using recombinant proteins .
- Structural Analogues : Compare substituent effects:
- 2-Methoxyphenyl vs. 4-fluorophenyl: Methoxy enhances solubility but may reduce target affinity .
- Methyl at position 4: Critical for steric stabilization of the active conformation .
- Impurity Interference : Residual solvents (e.g., DMF) or unreacted thiols can inhibit enzymes. Re-purify compounds before testing .
Basic: What are common impurities observed during synthesis, and how are they mitigated?
- Byproducts :
- Disulfides : Formed during thiol coupling; suppress by degassing solvents and using inert atmospheres .
- Oxidized intermediates : Over-oxidation to sulfones (e.g., using excess H₂O₂). Limit reaction time to 2–4 hours .
- Mitigation :
- Flash Chromatography : Separate sulfoxides (Rf ~0.2) from the target compound (Rf ~0.5) .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
- Core Modifications :
- Replace pyridazine with pyrimidine: Reduces planarity, altering binding to flat enzyme pockets .
- Substitute 2-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃): Enhances metabolic stability but may reduce solubility .
- Side Chain Optimization :
- Ethyl ester hydrolysis: Test the carboxylic acid derivative for improved target engagement .
- Replace acetamido with urea: Modulate hydrogen-bonding interactions .
Q. SAR Tools :
- Molecular docking (e.g., AutoDock Vina) to predict binding modes .
- QSAR models using logP and polar surface area to optimize bioavailability .
Basic: How to assess solubility and stability for in vitro assays?
- Solubility Screening :
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect precipitation .
- Stability Tests :
- Hydrolytic Stability : Incubate in PBS (37°C, 24 hrs) and monitor via HPLC for ester hydrolysis .
- Photostability : Expose to UV light (254 nm) and track degradation products .
Storage : Store at -20°C in amber vials under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
